molecular formula C7H15O5P B158989 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- CAS No. 1665-79-8

1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-

Cat. No. B158989
CAS RN: 1665-79-8
M. Wt: 210.16 g/mol
InChI Key: FMHPXHSMBAZDOS-UHFFFAOYSA-N
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Description

“1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-” is also known as “2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene”. It is used as an organic chemical synthesis intermediate . The molecular formula is C7H15O5P and the molecular weight is 210.166 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H15O5P. The InChI Key is FMHPXHSMBAZDOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 64-66°C at 1mmHg . It is stable under recommended storage conditions but is incompatible with oxidizing agents .

Scientific Research Applications

Reagent in Carbon-Carbon Condensations

1,3,2-Dioxaphosphole derivatives are utilized as reagents in carbon-carbon condensations. For instance, 2,2,2-trimethoxy-4,5-dimethyl-2,2-dihydro-1,3,2-dioxaphospholene reacts with crotonaldehyde, resulting in hydrolytic pathways leading to complex organic compounds. Such reactions are integral in creating specific organic structures with potential applications in various chemical syntheses (Ramirez, Kugler, & Smith, 1968).

Synthesis of Hydantoins and Oxazoles

The compound is also involved in the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles from para-substituted phenylisocyanates, leading to potential precursors for β-keto-α-amino acids and β-keto-α-hydroxyacid amides. This illustrates the versatility of 1,3,2-dioxaphosphole derivatives in synthesizing a wide array of heterocyclic compounds (Ramirez, Bhatia, Telefus, & Smith, 1969).

Nucleophilic Additions to Quinones

1,3,2-Dioxaphosphole derivatives demonstrate the ability to perform nucleophilic 1,2-additions to the carbonyl group of p-quinones, resulting in derivatives of the 2,2-dihydro-1,3,2-dioxaphospholane ring system. Such reactions expand the chemical repertoire of 1,3,2-dioxaphosphole derivatives, showcasing their reactivity with quinones to produce complex organic molecules (Ramirez, Kugler, & Smith, 1968).

Interaction with Ferrocene-carboxaldehyde

The reaction between ferrocenecarboxaldehyde and 1,3,2-dioxaphosphole derivatives leads to unexpected bisferrocenyldioxolane complexes. This indicates the potential of 1,3,2-dioxaphosphole derivatives in forming organometallic compounds with unique structures and properties, which could have implications in materials science and catalysis (Ahumada et al., 2013).

Reduction of Nitro- and Nitroso-compounds

1,3,2-Dioxaphosphole derivatives are used in the reduction of nitro- and nitroso-compounds, leading to the formation of organophosphorus compounds with distinct structural features. This application underlines the reductive capabilities of 1,3,2-dioxaphosphole derivatives in organic synthesis, particularly in modifying nitro- and nitroso-functional groups (Cadogan et al., 1975).

Safety And Hazards

This compound should not be used in food, drugs, pesticides, or biocidal products. It should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHPXHSMBAZDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OP(O1)(OC)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061863
Record name 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-

CAS RN

1665-79-8
Record name 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole
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Record name 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl-
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Record name 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl-
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Record name 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-
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Record name 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole
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Synthesis routes and methods

Procedure details

In a dried flask, 2,3-butanedione (17.20 g, 0.20 mol) was added very slowly at 0-5° C. to trimethyl phosphite (27.28 g, 0.22 mol). The reaction mixture was stirred at room temperature overnight and then distilled (40-47° C./0.1 Torr) using a Vigreux-column. Pure 2,2,2-tri(methoxy)-4,5-dimethyl-1,3,2-dioxaphosphole (35.04 g) was recovered (yield: 83%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
27.28 g
Type
reactant
Reaction Step One

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